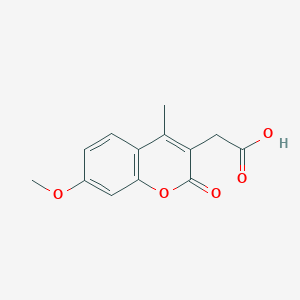

(7-Methoxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring substances found in many plants and have been used in various medicinal applications

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with methoxyacetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction mixture is then heated to reflux, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions

(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted coumarin derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of coumarins exhibit significant antimicrobial properties. (7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has been studied for its efficacy against various bacterial strains. For instance, studies have demonstrated that coumarin derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has shown promise in cancer research. Its derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Mechanistic studies suggest that these compounds may interfere with cellular signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

There is evidence suggesting that this compound possesses anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation. This includes conditions such as arthritis and other inflammatory disorders .

Agricultural Applications

Plant Growth Regulators

The compound has been explored as a plant growth regulator due to its structural similarity to natural auxins. It has been shown to affect plant growth and development by modulating auxin signaling pathways, which are crucial for processes such as root formation and fruit development .

Pesticidal Activity

Research has indicated that certain coumarin derivatives can exhibit insecticidal properties. This opens avenues for using this compound in developing eco-friendly pesticides that target specific pests without harming beneficial insects .

Biochemical Research

Enzyme Inhibition Studies

this compound has been studied for its potential to inhibit specific enzymes related to metabolic pathways. For example, it may inhibit enzymes involved in the biosynthesis of important biomolecules, thereby providing insights into metabolic regulation .

Role in Signal Transduction

The compound's interactions with various cellular receptors suggest its role in signal transduction pathways. This can be pivotal in understanding how certain cellular processes are regulated and may lead to the discovery of new therapeutic targets .

作用机制

The mechanism of action of (7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biological pathways, leading to therapeutic effects .

相似化合物的比较

Similar Compounds

- 7-Hydroxy-4-methylcoumarin

- 4-Methylumbelliferone

- 7-Methoxycoumarin-4-acetic acid

Uniqueness

Compared to similar compounds, (7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has a unique methoxy group at the 7-position, which can influence its biological activity and chemical reactivity. This structural difference can result in distinct pharmacological properties, making it a valuable compound for research and development .

生物活性

(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, also known by its CAS number 82412-17-7, is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₂O₅

- Molecular Weight : 234.20 g/mol

- IUPAC Name : 2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid

- CAS Number : 82412-17-7

Anticancer Activity

Research has shown that coumarin derivatives exhibit significant anticancer properties. In a study evaluating various coumarin compounds, this compound demonstrated notable cytotoxic effects against several cancer cell lines, including A549 human lung adenocarcinoma cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, which were assessed using MTT assays and flow cytometry techniques .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 25 | Induction of apoptosis |

| MCF7 (Breast) | 30 | Cell cycle arrest |

| HeLa (Cervical) | 28 | Apoptosis via caspase activation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Studies indicate that this compound exhibits activity against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined against Staphylococcus aureus and Escherichia coli, showing promising results .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | >64 | No activity |

| Bacillus subtilis | 32 | Moderate |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Modulation : It affects cell cycle progression, particularly in cancer cells, leading to G1 phase arrest.

- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

A notable case study involved the use of this compound in combination with conventional chemotherapeutics. In vitro studies indicated that co-treatment with cisplatin enhanced the cytotoxic effects on A549 cells compared to treatment with either agent alone. This suggests a potential for synergistic effects that could improve therapeutic outcomes in lung cancer treatment .

属性

IUPAC Name |

2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-7-9-4-3-8(17-2)5-11(9)18-13(16)10(7)6-12(14)15/h3-5H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBKLHJMBSDFCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。